physicochemical properties of (2,5-dimethylphenyl)propylamine
physicochemical properties of (2,5-dimethylphenyl)propylamine
An In-depth Technical Guide on the Physicochemical Properties of (2,5-dimethylphenyl)propylamine
Abstract
Introduction: Structural and Pharmacological Context
(2,5-Dimethylphenyl)propylamine belongs to the phenylpropylamine class of compounds. This structural scaffold is the backbone for numerous neurologically active agents, including amphetamine and its derivatives, which act as agonists at trace amine-associated receptor 1 (TAAR1).[1] The pharmacological activity of such molecules is intrinsically linked to their ability to cross the blood-brain barrier and interact with specific molecular targets, functions that are governed by their fundamental physicochemical properties.
The structure of (2,5-dimethylphenyl)propylamine is characterized by three key features:
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A Primary Amine (-NH2): This group imparts basicity to the molecule, allowing it to exist in a protonated, cationic form at physiological pH. This is a critical determinant of aqueous solubility and interactions with biological targets.
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A Propyl Linker: A three-carbon aliphatic chain provides conformational flexibility.
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A 2,5-Dimethylphenyl Ring: The aromatic ring, substituted with two electron-donating methyl groups, contributes significantly to the molecule's lipophilicity and influences its metabolic profile.
The molecular formula is C₁₁H₁₇N, and the calculated molecular weight is approximately 163.26 g/mol .[2] A thorough understanding of its properties is the first step in harnessing its potential for any advanced application.
Predicted Physicochemical Profile
In the absence of extensive experimental data, we can leverage computational models and an understanding of analogous structures to predict the key . These predictions provide a robust starting point for experimental design and hypothesis generation.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight (MW) | 163.26 g/mol | Influences diffusion and permeability; generally compliant with Lipinski's Rule of Five. |
| pKa (Acid Dissociation Constant) | 9.8 - 10.5 | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane passage.[3][4] |
| CLogP (Calculated LogP) | 2.5 - 3.5 | Indicates high lipophilicity, suggesting good potential for membrane permeability but also potential for high plasma protein binding and non-specific interactions.[4] |
| Aqueous Solubility (LogS) | Low to Moderate | The high lipophilicity suggests that solubility in aqueous media will be limited, potentially impacting bioavailability and formulation.[4][5] |
| Polar Surface Area (PSA) | ~26 Ų | Low PSA is correlated with better permeability across the blood-brain barrier. |
| Hydrogen Bond Donors | 2 (from -NH₂) | Participates in interactions with biological targets and water molecules. |
| Hydrogen Bond Acceptors | 1 (the N atom) | Influences solubility and binding affinity. |
Experimental Characterization: Protocols and Rationale
The following sections provide detailed, self-validating protocols for the empirical determination of the most critical physicochemical properties. The emphasis is not merely on the procedural steps but on the underlying scientific principles that ensure data accuracy and reproducibility.
Determination of pKa via Potentiometric Titration
Expertise & Rationale: The pKa is arguably the most critical physicochemical parameter for an ionizable compound. It dictates the ratio of the neutral to the charged species at any given pH. This ratio governs solubility, lipophilicity (LogD), and the ability to permeate biological membranes. Potentiometric titration is the gold-standard method, offering high precision by directly measuring the pH change of a solution as a function of added titrant (an acid or base).
Experimental Protocol:
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Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (25 °C).
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Sample Preparation: Accurately weigh approximately 10-20 mg of (2,5-dimethylphenyl)propylamine and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system, such as 50:50 methanol/water, to ensure complete dissolution. Add a known concentration of a strong acid (e.g., 0.1 M HCl) in slight excess to ensure the amine is fully protonated at the start.
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Titration: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments using an automated burette.
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Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.
Implications for ADME and Drug Development
The physicochemical properties of a molecule are not abstract numbers; they are direct predictors of its in-vivo behavior. The interplay between solubility, lipophilicity, and ionization state is fundamental to the ADME profile of (2,5-dimethylphenyl)propylamine.
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Absorption: With a predicted high lipophilicity (CLogP > 2.5) and a pKa around 10, the compound will be predominantly ionized in the acidic environment of the stomach but will have a greater proportion of the more permeable neutral form in the higher pH of the small intestine. This suggests that absorption via passive diffusion across the intestinal epithelium is likely to be efficient.
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Distribution: The high lipophilicity indicates that once absorbed, the compound may readily partition into tissues and cross the blood-brain barrier. However, this same property can lead to extensive binding to plasma proteins like albumin, which reduces the concentration of free, pharmacologically active drug. [6]* Metabolism: The aromatic ring and its methyl groups are potential sites for oxidative metabolism by cytochrome P450 enzymes in the liver. The primary amine group is also susceptible to metabolic pathways such as N-dealkylation or oxidation.
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Excretion: The primary route of excretion will likely be renal. The extent of renal clearance will be highly dependent on the degree of plasma protein binding and the pH of the urine, which affects the ionization state and potential for reabsorption.
Sources
- 1. 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. N-(2,6-dimethylphenyl)-N-propylamine | C11H17N | CID 5250999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. embibe.com [embibe.com]
- 6. nebiolab.com [nebiolab.com]
